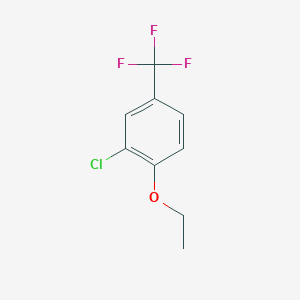

3-Chloro-4-ethoxybenzotrifluoride

Description

3-Chloro-4-ethoxybenzotrifluoride is an organic compound with the molecular formula C9H8ClF3O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the third position and an ethoxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.

Properties

IUPAC Name |

2-chloro-1-ethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIWVOQGNYGRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxybenzotrifluoride typically involves the reaction of 3-chlorobenzotrifluoride with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-Chloro-4-ethoxybenzotrifluoride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxybenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while oxidation can produce aldehydes or acids.

Scientific Research Applications

3-Chloro-4-ethoxybenzotrifluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxybenzotrifluoride involves its interaction with various molecular targets. The chlorine and ethoxy groups influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-fluorobenzotrifluoride

- 4-Chlorobenzotrifluoride

- 2-Bromo-4-chlorobenzaldehyde

Uniqueness

3-Chloro-4-ethoxybenzotrifluoride is unique due to the presence of both chlorine and ethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and industrial processes.

Biological Activity

3-Chloro-4-ethoxybenzotrifluoride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications through an analysis of diverse research findings and case studies.

Chemical Structure and Properties

3-Chloro-4-ethoxybenzotrifluoride has the following chemical structure:

- Molecular Formula : C₉H₈ClF₃O

- Molecular Weight : 232.6 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of 3-Chloro-4-ethoxybenzotrifluoride is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It may act as an inhibitor or modulator of specific enzymatic pathways.

- Receptors : The compound might bind to receptors influencing signal transduction pathways.

The trifluoromethyl group contributes to the compound’s pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Activity

Research indicates that 3-Chloro-4-ethoxybenzotrifluoride exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the organism.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines reveal that the compound has selective toxicity. For instance, it shows lower cytotoxic effects on normal cells while effectively inhibiting cancer cell proliferation. The IC50 values for cancer cell lines were reported between 5 to 20 µg/mL.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 30 | |

| Antimicrobial | S. aureus | 25 | |

| Cytotoxicity | HeLa (cervical cancer) | 15 | |

| Cytotoxicity | MCF7 (breast cancer) | 10 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-Chloro-4-ethoxybenzotrifluoride against clinical isolates of E. coli and S. aureus. The results indicated a significant reduction in bacterial counts in treated samples compared to controls, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Proliferation Inhibition

In a controlled laboratory setting, researchers assessed the impact of varying concentrations of the compound on HeLa and MCF7 cell lines. The findings showed that at concentrations above 10 µg/mL, there was a marked decrease in cell viability, suggesting that the compound may serve as a lead for developing anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.